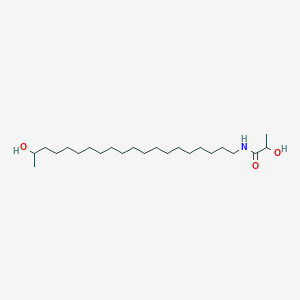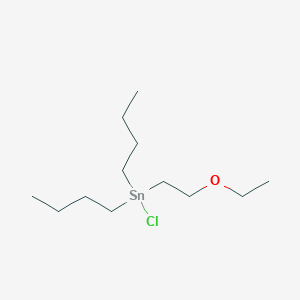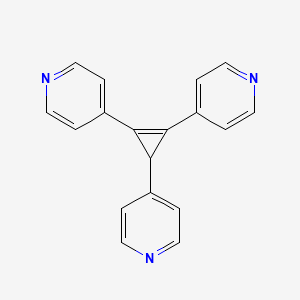
4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine is a complex organic compound characterized by a cyclopropene core bonded to three pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with pyridine under the influence of a strong base or catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropane ring-opened products .
科学研究应用
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The cyclopropene core and pyridine rings contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Cyclopropenone Derivatives: These compounds share the cyclopropene core but differ in their substituents, leading to varied reactivity and applications.
Pyridine Derivatives: Compounds with pyridine rings but different core structures, such as bipyridines and terpyridines.
属性
CAS 编号 |
133756-28-2 |
|---|---|
分子式 |
C18H13N3 |
分子量 |
271.3 g/mol |
IUPAC 名称 |
4-(2,3-dipyridin-4-ylcyclopropen-1-yl)pyridine |
InChI |
InChI=1S/C18H13N3/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)18(16)15-5-11-21-12-6-15/h1-12,16H |
InChI 键 |
CIRYTFDUDDNZPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2C(=C2C3=CC=NC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
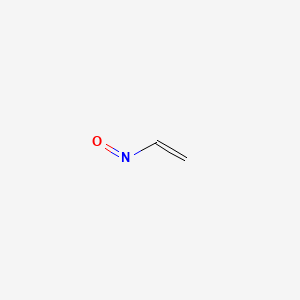
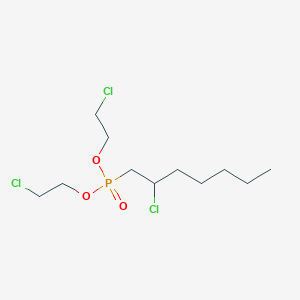
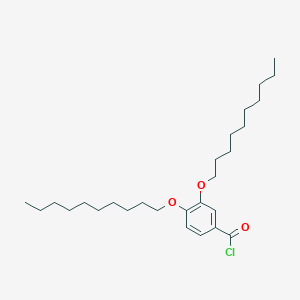
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
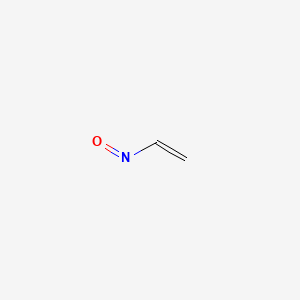
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
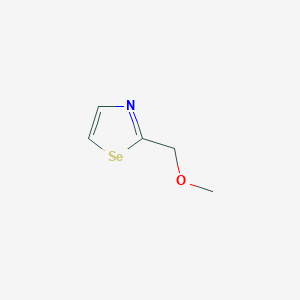
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
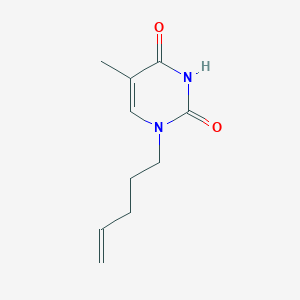
![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
